4,9-Dihydro-1,4-dioxo-1H-carbazole-8-acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydro-1,4-dioxo-1H-carbazole-8-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with acetic anhydride, followed by oxidation to form the desired carbazole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,9-Dihydro-1,4-dioxo-1H-carbazole-8-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex carbazole derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have enhanced biological activities or different physicochemical properties .
Scientific Research Applications
4,9-Dihydro-1,4-dioxo-1H-carbazole-8-acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,9-Dihydro-1,4-dioxo-1H-carbazole-8-acetic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways that are crucial for cell proliferation and survival. This compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Carbazole: The parent compound with a simpler structure and diverse applications.
1,2,4,9-Tetrahydrocarbazol-3-one: Another carbazole derivative with distinct chemical properties.
Uniqueness
4,9-Dihydro-1,4-dioxo-1H-carbazole-8-acetic acid is unique due to its specific substitution pattern and the presence of both keto and carboxylic acid functional groups. This combination imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1293288-25-1 |
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Molecular Formula |
C₁₄H₉NO₄ |
Molecular Weight |
255.23 |
Origin of Product |
United States |
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